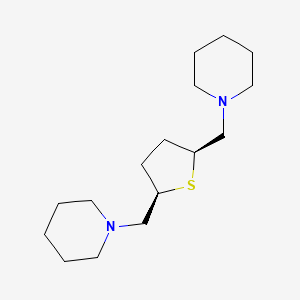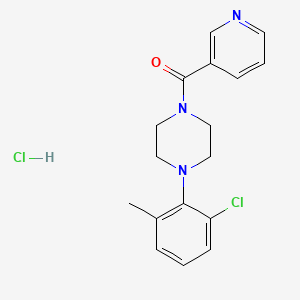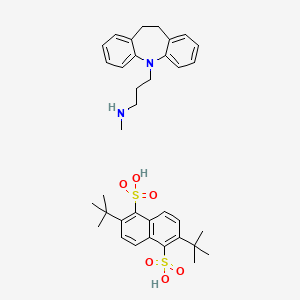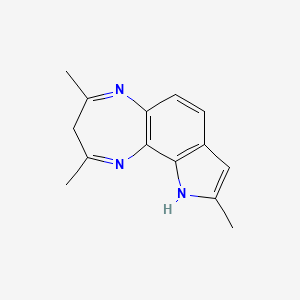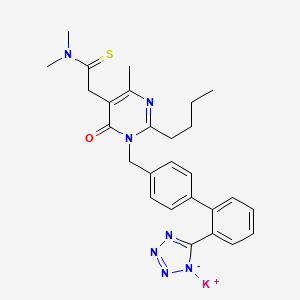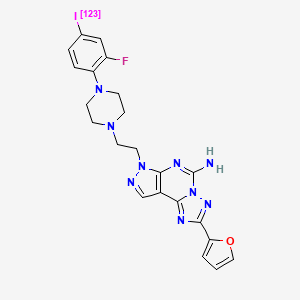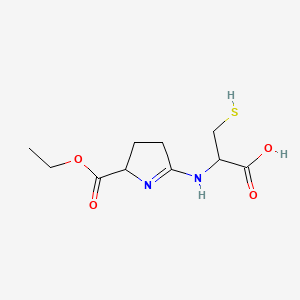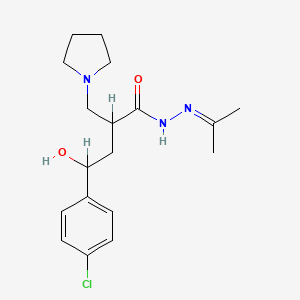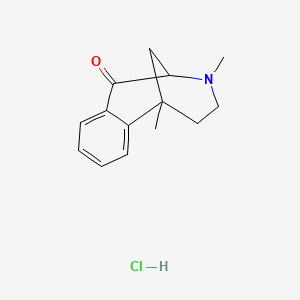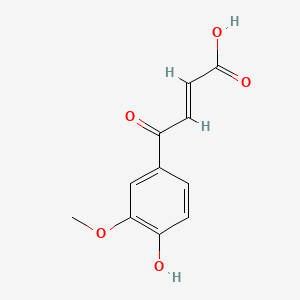
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a hydroxy group, a methoxy group, and a butenoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid typically involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and malonic acid. The reaction is carried out under reflux conditions in the presence of a base, such as sodium hydroxide, to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl compounds .
Scientific Research Applications
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the butenoic acid moiety.
Ferulic Acid: Contains similar functional groups but differs in the position and structure of the carbon chain.
Vanillin: Similar in structure but with a different functional group arrangement
Uniqueness
(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the presence of the butenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
86690-98-4 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(E)-4-(4-hydroxy-3-methoxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-4+ |
InChI Key |
GHZCXWOSHPZAQI-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)/C=C/C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




